molecular formula C8H14O B1491813 1-(3,3-Dimethylcyclobutyl)ethan-1-one CAS No. 34970-17-7

1-(3,3-Dimethylcyclobutyl)ethan-1-one

Cat. No.: B1491813
CAS No.: 34970-17-7
M. Wt: 126.2 g/mol
InChI Key: JPRAZNAXUBVXFT-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclobutyl)ethan-1-one is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound is characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and an ethanone group at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a of suitable precursors under specific conditions.

    Methylation: The cyclobutyl ring is then methylated at the 3-position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Ethanone Formation: The final step involves the introduction of the ethanone group at the 1-position. This can be done through an acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,3-Dimethylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone group, with reagents like Grignard reagents to form tertiary alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Grignard reagents

Major products formed from these reactions include carboxylic acids, alcohols, and tertiary alcohols.

Scientific Research Applications

1-(3,3-Dimethylcyclobutyl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can modulate biological pathways and result in specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,3-Dimethylcyclobutyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3,3-Dimethylcyclobutyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    1-(3,3-Dimethylcyclobutyl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.

    1-(3,3-Dimethylcyclobutyl)pentan-1-one: Similar structure but with a pentanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(3,3-dimethylcyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(9)7-4-8(2,3)5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRAZNAXUBVXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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